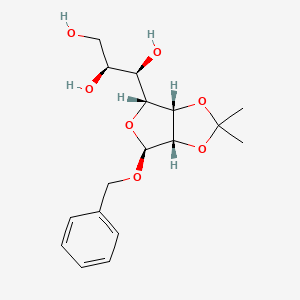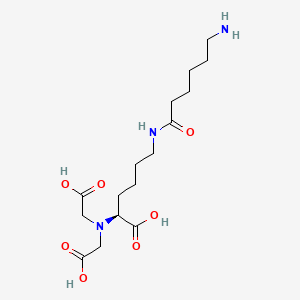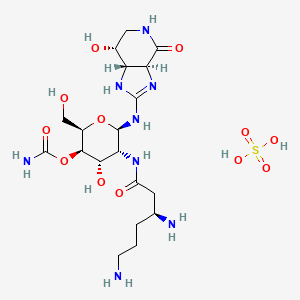
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is a complex carbohydrate derivative used primarily in proteomics research. It has a molecular formula of C16H24O7 and a molecular weight of 328.36
Vorbereitungsmethoden
The synthesis of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside typically involves the protection of hydroxyl groups in the sugar molecule to prevent interference during chemical transformations. The synthetic route often includes the reaction of carbohydrates with aldehydes or ketones in the presence of catalysts, such as Lewis acids . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Chemischer Reaktionen
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is widely used in scientific research, particularly in:
Chemistry: It serves as a model compound for studying glycosylation and carbohydrate chemistry.
Biology: Researchers use it to investigate the role of glycosylation in cellular processes.
Industry: This compound is used in the synthesis of complex carbohydrates and glycosides for various industrial applications
Wirkmechanismus
The mechanism of action of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside involves its interaction with specific enzymes and proteins involved in glycosylation. It acts as an inhibitor or substrate in these biochemical pathways, affecting the glycosylation process and thereby influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside can be compared with other similar compounds, such as:
Benzyl 4,6-O-benzylidene-β-D-glucopyranoside: This compound is also used in carbohydrate chemistry and has similar protective groups.
3-O-benzyl-1,2-O-isopropylidene-xylopentadialdose: Known for its antibacterial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the particular glycosylation pathways it influences, making it a valuable tool in both research and industrial applications.
Eigenschaften
IUPAC Name |
(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCQBMVUWJKAQL-XFHWEBQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747118 |
Source


|
| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105592-29-8 |
Source


|
| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)



